1-Methyl-4-propyl-1H-pyrazol-5-amine
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Overview
Description
1-Methyl-4-propyl-1H-pyrazol-5-amine is a heterocyclic compound with the molecular formula C7H13N3. It belongs to the class of pyrazoles, which are five-membered ring compounds containing three carbon atoms and two adjacent nitrogen atoms.
Preparation Methods
The synthesis of 1-Methyl-4-propyl-1H-pyrazol-5-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-propyl-1H-pyrazol-5-amine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Methyl-4-propyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Scientific Research Applications
1-Methyl-4-propyl-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in organic synthesis.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological processes.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-4-propyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-Methyl-4-propyl-1H-pyrazol-5-amine can be compared with other similar compounds, such as:
4-Methyl-1-propyl-1H-pyrazol-5-amine: This compound has a similar structure but with a methyl group at the 4-position instead of the 1-position.
1-Methyl-1H-pyrazol-4-amine: This compound lacks the propyl group, making it less hydrophobic and potentially altering its reactivity and biological activity.
1-Propyl-1H-pyrazol-4-amine: This compound has a propyl group at the 1-position but lacks the methyl group, which can affect its chemical properties and applications.
Properties
Molecular Formula |
C7H13N3 |
---|---|
Molecular Weight |
139.20 g/mol |
IUPAC Name |
2-methyl-4-propylpyrazol-3-amine |
InChI |
InChI=1S/C7H13N3/c1-3-4-6-5-9-10(2)7(6)8/h5H,3-4,8H2,1-2H3 |
InChI Key |
HYMCBDLCVYZHRS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(N(N=C1)C)N |
Origin of Product |
United States |
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